Molecular Weight and cLogP Differentiation from Non-Halogenated Parent Compound
The α-chloro substitution increases the molecular weight by 34.44 g/mol (22.6%) relative to the non-halogenated parent 1-(furan-2-yl)butane-1,3-dione, and increases computed lipophilicity. The target compound has a cLogP of 1.66 , which is consistent with the class-level expectation that chlorine substitution on a β-diketone scaffold raises logP by approximately 0.5–0.8 units compared to the non-halogenated analog [1]. This shift places the compound in a more favorable lipophilicity window for membrane permeability in cell-based assays while retaining aqueous solubility sufficient for in vitro testing.
| Evidence Dimension | Molecular weight and computed LogP |
|---|---|
| Target Compound Data | MW = 186.59 g/mol; cLogP = 1.66 |
| Comparator Or Baseline | 1-(Furan-2-yl)butane-1,3-dione (CAS 25790-35-6): MW = 152.15 g/mol; cLogP not available from the same computational source, but class-level inference suggests a lower cLogP by ~0.5–0.8 units [1] |
| Quantified Difference | ΔMW = +34.44 g/mol (+22.6%); estimated ΔcLogP ≈ +0.5 to +0.8 units |
| Conditions | Computed properties from Chemsrc database using consensus LogP algorithm ; class-level logP shift based on general SAR for α-chloro-β-diketones [1] |
Why This Matters
Procurement decisions for medicinal chemistry campaigns depend on matching physicochemical profiles to target product profiles; the higher MW and lipophilicity of the chloro analog may be advantageous when increased metabolic stability or membrane partitioning is desired, whereas the non-halogenated parent may be preferred for fragment-based screening.
- [1] Elocus Institutional Repository, University of Crete. Synthesis and study of α-substituted-α-chloro-β-keto esters and 1,3-diketones. Describes the chlorination methodology and properties of α-chloro-β-dicarbonyl compounds as a class. View Source
